N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core fused with a benzo[d]thiazole moiety. The triazole ring is substituted with a methyl group at position 4, a trifluoromethyl group at position 3, and a ketone at position 3. The ethyl linker connects the triazole to the benzothiazole-6-carboxamide group.
The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling reactions, as seen in analogous triazole-thiazole hybrids (e.g., ). Its characterization would utilize techniques such as IR spectroscopy (to confirm tautomeric forms), NMR (to verify substituent positions), and X-ray crystallography (for structural elucidation, as implied by ).
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O2S/c1-21-12(14(15,16)17)20-22(13(21)24)5-4-18-11(23)8-2-3-9-10(6-8)25-7-19-9/h2-3,6-7H,4-5H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMIXNCVSOQEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=C(C=C2)N=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors. These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound might interact with its targets by forming covalent bonds, leading to changes in the targets’ function. The presence of the trifluoromethyl group could potentially enhance the compound’s binding affinity to its targets.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it is plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as trifluoromethylated compounds are known to exhibit enhanced metabolic stability.
Result of Action
Based on the biological activities associated with indole and thiazole derivatives, it can be inferred that this compound could potentially exhibit a range of effects, such as antiviral, anti-inflammatory, and anticancer activities, among others.
Biological Activity
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring and a triazole moiety, which are known for their biological activity. The trifluoromethyl group enhances lipophilicity, thereby improving the compound's interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 382.29 g/mol .
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiazole and triazole have been shown to possess antibacterial and antifungal properties. The presence of the trifluoromethyl group in this compound may enhance its efficacy against various microbial strains .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Mercaptobenzothiazole | Thiazole ring | Antimicrobial |
| 5-Methylthiazole | Thiazole derivative | Anticancer |
| N-benzenesulfonylbenzotriazole | Benzotriazole scaffold | Anti-trypanosomal |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have shown IC50 values ranging from 2.38 to 14.74 µM against cervical and bladder cancer cell lines . The structure–activity relationship (SAR) analysis suggests that modifications in the side chains can significantly influence the potency of these compounds.
The exact mechanism of action for this compound has yet to be fully elucidated. However, it is hypothesized that the compound may inhibit key enzymes involved in cellular processes or interfere with DNA replication in microbial and cancer cells.
Case Studies
Several studies have reported on the biological activity of related compounds:
- Antibacterial Activity : A study evaluated the antibacterial effects of thiazole derivatives against Escherichia coli and Staphylococcus aureus, revealing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL.
- Anticancer Activity : Another investigation focused on triazole derivatives demonstrated significant cytotoxicity against human cancer cell lines with some compounds showing selectivity towards specific types of cancer .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity , making it a candidate for drug development. Its structural components suggest potential antimicrobial and antifungal properties, which are common among thiazole derivatives. The incorporation of the triazole ring enhances its interaction with biological targets, potentially leading to the development of effective pharmaceutical agents.
Case Studies
- Antimicrobial Activity : Research indicates that compounds with similar structures have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of cell wall synthesis or interference with metabolic pathways.
- Antifungal Properties : A study highlighted that derivatives of triazole compounds are effective in treating fungal infections by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .
Agricultural Applications
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide may also find applications in agriculture as a fungicide or herbicide . The structural features suggest that it could inhibit specific enzymes or pathways in target pests or pathogens.
Research Findings
- Preliminary studies have indicated that thiazole and triazole derivatives can effectively control plant pathogens such as Fusarium and Phytophthora species . These findings support further exploration into the agricultural efficacy of this compound.
Chemical Synthesis
The synthesis of this compound involves several multistep reactions. Understanding these synthetic pathways is crucial for optimizing yield and purity.
Synthetic Pathways
Common methods include:
- Condensation Reactions : Combining appropriate precursors under controlled conditions to form the desired compound.
- Functional Group Modifications : Altering specific groups to enhance biological activity or solubility .
Comparison with Similar Compounds
Substituent Effects on the 1,2,4-Triazole Core
The triazole ring in the target compound is substituted with 4-methyl , 5-oxo , and 3-trifluoromethyl groups. Analogous compounds with modified triazole substituents exhibit distinct properties:
Key Findings :
Thiazole/Benzothiazole Modifications
The benzo[d]thiazole-6-carboxamide group distinguishes the target compound from simpler thiazole derivatives:
Key Findings :
Amide Linker and Pharmacokinetic Implications
The ethyl-amide linker in the target compound bridges the triazole and benzothiazole groups. Comparisons with similar linkers:
Key Findings :
- The ethyl-amide linker offers optimal stability compared to sulfur-based linkers, which may oxidize in vivo .
- Tetrazole-containing analogs () exhibit superior metabolic stability but lower solubility than the target compound’s triazole-carboxamide system .
Tables of Comparative Data
Table 1: Physicochemical Properties
Table 2: Spectral Signatures
Q & A
Basic: What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves constructing the triazole and benzothiazole moieties, followed by coupling. Key steps include:
- Triazole formation : Cyclocondensation of hydrazine derivatives with trifluoromethyl ketones under reflux (e.g., ethanol, 4–6 hours) to form the 1,2,4-triazol-5-one core .
- Benzothiazole coupling : Amidation reactions using carboxamide precursors, often catalyzed by coupling agents like EDCI or HOBt in aprotic solvents (DMF or THF) .
- Purification : Recrystallization from ethanol/water mixtures (e.g., 1:2 ratio) to achieve yields >70% .
Optimization strategies : - Varying solvent polarity (e.g., ethanol vs. acetonitrile) to improve intermediate solubility .
- Adjusting reductants (e.g., NaBH₄ vs. LiAlH₄) for selective reduction of ketones to alcohols without side reactions .
Basic: Which spectroscopic techniques confirm the compound’s structure, and what are diagnostic peaks?
Answer:
- IR spectroscopy :
- C=O stretch at ~1700 cm⁻¹ (triazolone and carboxamide) .
- C-F vibrations (trifluoromethyl) at 1100–1200 cm⁻¹ .
- ¹H NMR :
- Triazole CH₂ protons as doublets at δ 3.8–4.2 ppm .
- Benzothiazole aromatic protons as multiplet signals at δ 7.5–8.5 ppm .
- ¹³C NMR :
- Trifluoromethyl carbon at δ 120–125 ppm (quartet, J = 280–300 Hz) .
- Carboxamide carbonyl at δ 165–170 ppm .
Advanced: How can discrepancies in reported yields for triazole derivatives be resolved?
Answer:
Yield variations arise from:
- Solvent ratios : Higher ethanol content in recrystallization improves purity but reduces yield (e.g., 72% yield with 1:2 ethanol/water vs. 81% with 1:3) .
- Reaction time : Extended reflux (6 vs. 4 hours) increases cyclization efficiency but risks decomposition .
Methodological solutions : - Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) systematically .
- Comparative HPLC analysis to track byproduct formation under different conditions .
Advanced: What structural modifications enhance bioactivity in triazole-thiazole hybrids?
Answer:
Key modifications and their impacts:
- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions with target proteins .
- Benzothiazole substitution : Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial activity by increasing electrophilicity .
- Linker flexibility : Ethyl spacers between triazole and benzothiazole improve binding to enzymes like CYP450 .
Case study : Fluorophenyl analogs (e.g., 4-fluorophenyl in ) show 2–3× higher cytotoxicity against cancer cell lines compared to non-fluorinated derivatives .
Basic: How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?
Answer:
- pKa determination : Potentiometric titration with tetrabutylammonium hydroxide in isopropyl alcohol or DMF reveals ionizable groups (e.g., triazolone NH, pKa ~8.5) .
- Solubility screening : Use DMSO for stock solutions (50 mM) and dilute in PBS (pH 7.4) for assays. Ethanol/water mixtures (1:1) are optimal for in vitro testing .
Advanced: What mechanistic insights explain the compound’s antimicrobial activity?
Answer:
- Target inhibition : Docking studies suggest binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonds with triazole NH and hydrophobic interactions with the trifluoromethyl group .
- Synergistic effects : Combining with β-lactam antibiotics reduces MIC values by 50% against methicillin-resistant Staphylococcus aureus (MRSA) .
Basic: What chromatographic methods validate purity, and how are impurities characterized?
Answer:
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (60:40 to 90:10 over 20 minutes). Retention time ~12.5 minutes .
- LC-MS : Identifies common impurities (e.g., unreacted carboxamide precursor at m/z 250) .
Advanced: How do reaction conditions influence stereochemistry in related triazolone derivatives?
Answer:
- Solvent effects : Polar aprotic solvents (DMF) favor cis-isomer formation due to hydrogen bonding with intermediates .
- Catalytic control : Chiral catalysts (e.g., L-proline) induce enantioselectivity in triazole ring closure, achieving >90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
